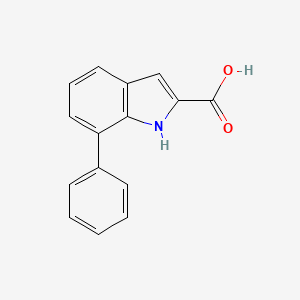

7-Phenylindole-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

7-phenyl-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-9-11-7-4-8-12(14(11)16-13)10-5-2-1-3-6-10/h1-9,16H,(H,17,18) |

InChI Key |

FBJMSJVRBVXISV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Phenylindole 2 Carboxylic Acid and Analogs

Established Synthetic Routes to Indole-2-carboxylic Acids

The indole-2-carboxylic acid moiety is a common structural motif, and several classical and modern synthetic methods have been developed for its preparation.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for constructing indole rings. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgalfa-chemistry.com

To specifically synthesize indole-2-carboxylic acids, a pyruvate derivative is used as the carbonyl partner. For instance, the reaction of a phenylhydrazine (B124118) with pyruvic acid leads to the formation of the corresponding phenylhydrazone, which then undergoes the characteristic organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield indole-2-carboxylic acid. alfa-chemistry.com The first documented example of this reaction class involved treating pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride to generate 1-methylindole-2-carboxylic acid. thermofisher.com The choice of acid catalyst is crucial and can significantly impact the reaction yield and conditions. Both Brønsted acids and Lewis acids are commonly employed. testbook.com

Table 1: Catalysts Used in Fischer Indole Synthesis

| Catalyst Type | Examples |

| Brønsted Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA) wikipedia.orgtestbook.com |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃) wikipedia.orgtestbook.com |

Modern variations of the Fischer indole synthesis have focused on improving reaction conditions, such as using microwave irradiation in water with SO₃H-functionalized ionic liquids or employing tandem ruthenium-catalyzed hydrogen-transfer processes. ijnrd.orgorganic-chemistry.org

Beyond the Fischer synthesis, other routes commencing from substituted anilines provide access to the indole-2-carboxylic acid scaffold. The Bischler indole synthesis, for example, traditionally involves the reaction of an arylamine with an α-halo-ketone. A more recent and often higher-yielding alternative is the photochemical cyclization of 2-anilinoacetoacetates, which is particularly effective for aniline (B41778) derivatives bearing electron-withdrawing groups. combichemistry.com

Palladium-catalyzed domino reactions represent a more contemporary approach. For instance, 2-aroylindoles can be synthesized in a one-pot process from 2-gem-dibromovinylaniline. nih.gov This reaction involves an initial C,N-coupling, followed by carbon monoxide insertion and a Suzuki-Miyaura coupling with an arylboronic ester to construct the functionalized indole ring. nih.gov

Reductive cyclization of ortho-substituted nitroarenes is a powerful method for indole synthesis. A common strategy involves the cyclization of 2-nitrostyrene derivatives. nih.gov This transformation is typically catalyzed by transition metals, with carbon monoxide (CO) often serving as the reductant. nih.gov Due to the challenges of handling gaseous CO, various CO surrogates have been developed. Formic acid has been shown to be an effective and readily available reductant for this purpose. organic-chemistry.org Similarly, phenyl formate can act as an efficient CO source in palladium-catalyzed reductive cyclizations, often providing excellent yields. researchgate.net These methods are valued for their tolerance of a wide range of functional groups. researchgate.net

Table 2: Reductive Cyclization Approaches to Indoles

| Starting Material | Catalyst System | Reductant / CO Source |

| 2-Nitrostyrene Derivatives | Fe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆ | Pressurized CO nih.gov |

| 2-Nitrostyrenes | Palladium/Phenanthroline Complex | Phenyl Formate researchgate.net |

| o-Nitrostyrenes | Not specified | Formic Acid organic-chemistry.org |

| 2-Nitroalkynes and Aryl Iodides | Nickel(II) chloride/dtbbpy | Co₂(CO)₈ nih.gov |

Targeted Synthesis of Phenyl-Substituted Indole-2-carboxylic Acids

To produce the specific target compound, 7-phenylindole-2-carboxylic acid, strategies must be employed to either introduce a phenyl group at the C7 position of a pre-formed indole ring or to construct the indole ring from a precursor that already contains the necessary biphenyl (B1667301) linkage.

Direct C-H functionalization of the indole core is an attractive and atom-economical strategy. However, achieving regioselectivity at the C7 position is a significant challenge due to the intrinsic electronic preference for reactions at the C3 and C2 positions. acs.orgnih.gov To overcome this, a common approach is to install a directing group (DG) on the indole nitrogen. This DG coordinates to a transition metal catalyst and positions it in close proximity to the C7-H bond, facilitating selective activation and subsequent coupling.

Several directing groups have been successfully developed for this purpose:

N-Pivaloyl Group: An efficient rhodium-catalyzed method uses an N-pivaloyl directing group for C7-alkenylation and alkylation. This strategy highlights the importance of the directing group and the rhodium catalyst for achieving high regioselectivity. nih.gov

N-Phosphinoyl and N-Phosphine Groups: The N-P(O)tBu₂ group has been used to direct palladium-catalyzed C7 arylation. acs.org A related strategy employs removable N-PR₂ (R = tBu, cHex) directing groups with a Wilkinson's catalyst (Rh(PPh₃)₃Cl) to achieve highly selective C7 arylation with a broad range of (hetero)aryl bromides. nih.gov The selectivity arises from the favored formation of a five-membered rhodacycle intermediate via C7-H activation. nih.gov

These directed C-H activation methods provide a powerful means to functionalize the indole scaffold after its initial synthesis.

Table 3: Directing Groups for C7-Arylation of Indoles

| Directing Group | Catalyst | Coupling Partner | Reference |

| N-Pivaloyl | Rhodium Complex | Acrylates, Styrenes | nih.gov |

| N-P(O)tBu₂ | Palladium | Aryl Halides | acs.org |

| N-PR₂ (R = tBu, cHex) | Wilkinson's Catalyst (Rh) | (Hetero)aryl Bromides | nih.gov |

An alternative to post-synthesis functionalization is to design a synthetic route that builds the indole ring from a precursor already containing the C7-phenyl bond. This approach circumvents the challenges of regioselective C-H activation.

A notable strategy involves a two-step process. First, a Suzuki-Miyaura coupling is performed to create a 2-(acetylamino)-1,1'-biphenyl intermediate. This precursor, which contains the required phenyl-phenyl linkage, is then subjected to a rhodium-catalyzed dehydrogenative coupling with an internal alkyne. researchgate.net This second step forms the pyrrole (B145914) ring of the indole system, directly yielding the 7-phenylindole framework. This method provides a powerful and direct route to the desired core structure from commercially available starting materials. researchgate.net

Carboxylation Methodologies at the 2-Position

The introduction of a carboxylic acid group at the C-2 position of an indole ring is a key synthetic transformation. While the C-3 position is generally more susceptible to electrophilic substitution, several methodologies have been developed for regioselective C-2 carboxylation.

One prominent approach involves the direct C-H carboxylation of indole derivatives. Research has demonstrated that a synergistic base system comprising LiO-tBu, CsF, and 18-crown-6 can effectively facilitate the carboxylation of C(sp2)-H bonds in heterocyclic aromatics, including indoles, with carbon dioxide under mild conditions researchgate.net. This method has been successfully applied to indole substrates bearing an electron-withdrawing group at the C-3 position, which directs the carboxylation to the C-2 position researchgate.net. While not specifically demonstrated on a 7-phenyl substituted indole, this methodology presents a plausible route for the direct carboxylation of a suitably protected or activated 7-phenylindole.

An alternative and more traditional route to indole-2-carboxylic acids is through cyclization strategies where the carboxylic acid functionality is incorporated from the starting materials. The Reissert indole synthesis, for instance, involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization to yield the indole-2-carboxylic acid. A similar strategy has been outlined in a patent for the synthesis of indole-2-carboxylic acid, starting from nitrotoluene and diethyl oxalate, with a subsequent reduction using hydrazine (B178648) hydrate (B1144303) google.com. To apply this to the synthesis of this compound, one would start with 2-nitro-3-phenyltoluene.

Below is a table summarizing a direct C-2 carboxylation methodology for indole derivatives, which could be adapted for 7-phenylindole.

Table 1: Direct C-2 Carboxylation of 3-Substituted Indoles

| Entry | 3-Substituent | Base System | CO2 Pressure | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | -CN | LiO-tBu/CsF/18-crown-6 | 1 atm | THF | 95 |

| 2 | -CHO | LiO-tBu/CsF/18-crown-6 | 1 atm | THF | 88 |

Derivatization and Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of 7-phenylindole is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse analogs such as esters and amides. These derivatives are often synthesized to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Esterification of indole-2-carboxylic acids is a common derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method nih.govmdpi.com. For instance, 6-bromo-1H-indole-2-carboxylic acid has been converted to its ethyl ester by treatment with ethanol and concentrated sulfuric acid at 80°C mdpi.com. This method is directly applicable to this compound.

The mechanism of Fischer esterification proceeds through several equilibrium steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the final ester product.

Alternative esterification methods that are milder and may be more suitable for complex or sensitive substrates include the use of coupling agents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) commonorganicchemistry.com.

Table 2: Representative Esterification of Indole-2-Carboxylic Acid Analogs

| Starting Material | Alcohol | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 6-Bromo-1H-indole-2-carboxylic acid | Ethanol | H2SO4 | 80°C, 2h | Ethyl 6-bromo-1H-indole-2-carboxylate | - |

The synthesis of amides from this compound allows for the introduction of a wide variety of functional groups and the formation of conjugates with amines, amino acids, and other biologically relevant molecules. Standard peptide coupling reagents are frequently employed for this transformation. Reagents such as EDC in combination with hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) are effective for the coupling of indole-2-carboxylic acids with various amines nih.gov.

The mechanism of amidation using these coupling reagents involves the activation of the carboxylic acid. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The addition of HOBt can improve reaction efficiency and reduce side reactions by forming an active ester intermediate, which then reacts with the amine to form the desired amide.

A variety of substituted indole-2-carboxamides have been synthesized using these methods, demonstrating the broad applicability of this reaction to the this compound scaffold nih.gov.

Table 3: Synthesis of Indole-2-carboxamide Analogs

| Indole-2-carboxylic Acid Derivative | Amine | Coupling Reagents | Solvent | Product |

|---|---|---|---|---|

| 5-Substituted-1H-indole-2-carboxylic acid | N-(2-methoxyphenyl)piperazine | EDC, HOBt, DIPEA | DMF | 5-Substituted-1H-indolyl-N-(2-methoxyphenyl)piperazine carboxamide |

For certain transformations, particularly with less reactive nucleophiles, it is advantageous to convert the carboxylic acid to a more reactive intermediate such as an acyl halide or an anhydride. Acyl chlorides are commonly prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride. The mechanism involves the conversion of the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by the chloride ion.

These highly electrophilic acyl halides can then readily react with a wide range of nucleophiles, including alcohols, amines, and carboxylates, to form esters, amides, and anhydrides, respectively. While the direct formation of an acyl halide from this compound is not explicitly detailed in the surveyed literature, this is a standard and predictable transformation in organic synthesis.

Indole Nucleus Transformations and Heterocyclic Annulations

Beyond the derivatization of the carboxylic acid, the indole nucleus of this compound itself can undergo further functionalization. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents.

The C-H bonds of the indole ring system present opportunities for direct functionalization, which is a powerful tool for the late-stage modification of complex molecules. The presence of the phenyl group at the C-7 position and the carboxylic acid at the C-2 position will influence the regioselectivity of these reactions.

Transition metal-catalyzed C-H activation is a prominent strategy for indole functionalization. For instance, palladium-catalyzed direct arylation can be directed to various positions of the indole ring. In the case of 7-indole carboxylic acids, arylation has been shown to occur at the ortho position to the carboxylic acid, which in this case would be the C-6 position nih.gov. However, other directing groups can steer the functionalization to different positions. An N-P(O)tBu2 directing group, for example, has been used to achieve highly regioselective C-7 arylation of indoles nih.gov.

Furthermore, rhodium-catalyzed reactions have been developed for the functionalization of 7-arylindoles. One study demonstrated a rhodium-catalyzed oxidative annulation of 7-phenyl-1H-indoles with acrylates to afford pyrrolo[3,2,1-de]phenanthridine derivatives. This transformation proceeds via ortho-C-H activation on the 7-phenyl ring, followed by insertion of the acrylate and subsequent cyclization.

The directing effect of the carboxylic acid group at C-2 can also be exploited. While often directing functionalization to adjacent positions, under certain palladium-catalyzed conditions with iodoarenes, functionalization of indole-3-carboxylic acid can lead to decarboxylation followed by C-2 arylation acs.org. The interplay of the directing effects of the C-2 carboxylic acid and the C-7 phenyl group on the this compound scaffold would be a subject for further investigation to achieve selective functionalization at the remaining C-3, C-4, C-5, and C-6 positions.

Table 4: Regioselective Functionalization of Indole Analogs

| Indole Substrate | Reaction Type | Catalyst/Reagents | Position of Functionalization | Product Type |

|---|---|---|---|---|

| 7-Indole carboxylic acid | Arylation | Ru(tBuCN)62, K2CO3 | C-6 | 6-Aryl-7-indole carboxylic acid |

| N-P(O)tBu2-indole | Arylation | Pd(OAc)2, Phenylboronic acid | C-7 | 7-Phenyl-N-P(O)tBu2-indole |

| 7-Phenyl-1H-indole | Olefination/Annulation | [RhCp*Cl2]2, Me4NOAc, O2 | Ortho-position of 7-phenyl group | Pyrrolo[3,2,1-de]phenanthridine |

Diastereoselective Preparation of Corresponding Indolines

The diastereoselective synthesis of indolines derived from this compound analogs can be achieved through the catalytic hydrogenation of N-acylindole-2-carboxylates, which serves as a crucial step in establishing the stereochemistry of the resulting saturated heterocyclic ring. The choice of reaction conditions, particularly the N-acyl protecting group, plays a pivotal role in directing the stereochemical outcome of the hydrogenation, leading to either cis- or trans-indoline-2-carboxylic acid derivatives.

For instance, the catalytic hydrogenation of N-Boc protected indole-2-carboxylates typically results in the formation of the corresponding cis-indolines. This stereoselectivity is attributed to the steric hindrance imposed by the bulky tert-butyloxycarbonyl (Boc) group, which directs the hydrogen attack to the less hindered face of the indole ring. In one study, the hydrogenation of an N-Boc protected indole derivative over a 10% Palladium on carbon (Pd/C) catalyst at 60 psi in ethanol afforded the corresponding cis-indoline. Subsequent mild alkaline hydrolysis of the resulting ester can yield the desired cis-indoline-2-carboxylic acid. clockss.org

Conversely, the preparation of trans-indoline-2-carboxylic acids can be achieved by utilizing a different N-acyl group and carefully selecting the hydrolysis conditions. When an N-acetyl protected indole-2-carboxylate (B1230498) is used, catalytic hydrogenation can also lead to the indoline (B122111) structure. The subsequent hydrolysis of the ester group under specific basic conditions, such as with lithium hydroxide (B78521) (LiOH) in aqueous dimethoxyethane, has been shown to selectively yield the trans-acid in nearly quantitative amounts. clockss.org This selectivity arises from the specific reaction mechanism under these hydrolysis conditions, which favors the epimerization to the thermodynamically more stable trans product.

Table 1: Diastereoselective Hydrogenation of N-Acylindole-2-carboxylates

| N-Protecting Group | Hydrogenation Conditions | Hydrolysis Conditions | Major Diastereomer |

|---|---|---|---|

| Boc | H₂, 10% Pd/C, 60 psi, EtOH | NaOH | cis |

Photoredox-Catalyzed Modifications of the Indole Core

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest. Photoredox catalysis has emerged as a powerful tool for the modification of heterocyclic compounds under mild reaction conditions, offering novel pathways for C-H functionalization and the introduction of various substituents. nih.govacs.orgbeilstein-journals.org While specific applications to this compound are not extensively documented, the principles of photoredox catalysis can be applied to envision potential modifications of its indole core.

One potential modification is the direct C-H functionalization of the indole ring. Dual catalytic systems, combining a transition metal catalyst (e.g., Palladium or Nickel) with a photoredox catalyst, have been successfully employed for the C-H arylation, alkylation, and acylation of various heterocycles. researchgate.netprinceton.edu For this compound, this could enable the introduction of substituents at positions C3, C4, C5, or C6 of the indole core, which are not readily accessible through classical methods. The reaction typically involves the generation of a radical species from a suitable precursor by the excited photocatalyst, which then engages in a cross-coupling cycle with the transition metal catalyst that has activated a C-H bond on the indole ring.

Another avenue for modification involves targeting the carboxylic acid group. Metallaphotoredox catalysis has been shown to facilitate decarboxylative cross-coupling reactions, where the carboxylic acid functionality is replaced with other groups. princeton.edunih.gov This strategy could be employed to introduce alkyl or aryl groups at the C2 position of the 7-phenylindole scaffold, thereby diversifying the substitution pattern. The mechanism generally involves the single-electron oxidation of the carboxylate to generate a carboxyl radical, which readily extrudes carbon dioxide to form an indolyl radical that can be trapped by a suitable coupling partner.

Furthermore, photoredox-catalyzed radical cyclizations could be envisioned, particularly if a suitable radical acceptor is tethered to the indole nitrogen or another position on the molecule. This approach could lead to the formation of more complex, polycyclic indole derivatives. acs.org For example, an N-allyl derivative of this compound could potentially undergo an intramolecular cyclization to furnish a new ring system. acs.org The versatility of photoredox catalysis provides a broad toolkit for the late-stage functionalization of the this compound core, enabling the synthesis of novel analogs with potentially interesting biological properties.

Table 2: Potential Photoredox-Catalyzed Modifications of the Indole Core

| Reaction Type | Potential Site of Modification | Potential Reagents/Catalysts |

|---|---|---|

| C-H Arylation | C3, C4, C5, C6 | Aryl halides, Pd or Ni catalyst, Photocatalyst |

| Decarboxylative Alkylation | C2 | Alkyl halides, Ni catalyst, Photocatalyst |

Biological Activities and Molecular Mechanisms of 7 Phenylindole 2 Carboxylic Acid and Analogous Indole Scaffolds in Vitro Investigations

Antineoplastic and Antiproliferative Activities

Indole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of programmed cell death (apoptosis) and the disruption of essential cellular machinery.

Apoptosis Induction Pathways

A key strategy in cancer therapy is to trigger apoptosis in malignant cells. Certain indole-2-carboxylic acid analogs have been identified as potent inducers of apoptosis. Studies have shown that these compounds can activate the caspase cascade, a family of proteases essential for the execution of apoptosis. For instance, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as powerful apoptosis inducers through a cell-based caspase high-throughput screening assay. nih.gov

The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to induce apoptosis and arrest T47D breast cancer cells in the G2/M phase of the cell cycle. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on both the indole (B1671886) and benzene (B151609) rings were crucial for activity. A significant 20-fold enhancement in apoptotic activity was observed with compounds like 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide and 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, which reached an EC50 value of 0.1 μM in the caspase activation assay in T47D cells. nih.gov

Further investigation into the apoptotic mechanism revealed that some indole-2-carboxylic acid derivatives function as inhibitors of anti-apoptotic proteins like Myeloid cell leukemia-1 (MCL-1). researchgate.net MCL-1 is a key regulator of cancer cell survival, and its inhibition can restore the apoptotic pathway. Indole-2-carboxylic acids have been shown to induce the hallmarks of apoptosis, such as cytochrome c release, caspase-3/7 activation, and mitochondrial membrane polarization, in MCL-1-dependent cancer cell lines. researchgate.net For example, a potent and selective small-molecule MCL-1 inhibitor, A-1208746, which is based on the indole-2-carboxylic acid scaffold, demonstrated on-target cancer cell killing activity. researchgate.net Additionally, other analogs have been shown to increase levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, further promoting cell death.

Table 1: Apoptotic Activity of Indole-2-Carboxylic Acid Analogs

| Compound/Analog | Cell Line | Activity | EC50/IC50 (µM) |

|---|---|---|---|

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D | Caspase Activation | 0.1 nih.gov |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (9b) | T47D | Growth Inhibition | 0.9 nih.gov |

| Indole-2-carboxylic acid dinuclear copper(II) complex (ICA-Cu) | MDA-MB-231 | Cytotoxicity | 5.43 mdpi.com |

Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of tubulin proteins, is critical for cell division, motility, and intracellular transport. Consequently, it represents a well-validated target for anticancer drugs. Several indole-based compounds have been developed as tubulin polymerization inhibitors, often designed as analogs of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor.

The primary mechanism of action for the apoptosis-inducing indole-2-carboxylic acid benzylidene-hydrazides was found to be the inhibition of tubulin polymerization. nih.govnih.gov These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the dynamic assembly of microtubules. This leads to mitotic arrest and subsequent apoptosis. For example, one study identified a new class of indole-based trimethoxyphenyl (TMP) analogues that exhibited potent tubulin polymerization inhibitory activity, with one compound showing an IC50 value of 2.68 ± 0.15 μM. nih.gov Another series of sulfur-containing indole derivatives also showed potent inhibition of tubulin polymerization, with the most active compound having an IC50 of 0.58 ± 0.06 µM. nih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of Indole Analogs

| Compound/Analog | Activity | IC50 (µM) |

|---|---|---|

| Indole-based TMP analogue (10k) | Tubulin Polymerization Inhibition | 2.68 nih.gov |

| Sulfur-spaced TMP derivative (1k) | Tubulin Polymerization Inhibition | 0.58 nih.gov |

Kinase Inhibitory Profiles (e.g., EGFR, VEGFR-2, BRAFV600E)

Receptor tyrosine kinases (RTKs) and intracellular kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these kinases is a common feature of many cancers. Indole-2-carboxamides have emerged as promising scaffolds for the development of multi-target kinase inhibitors.

EGFR and BRAFV600E Inhibition: The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase (particularly the V600E mutant) are key oncogenic drivers in various cancers, including non-small-cell lung cancer and melanoma. nih.gov Researchers have designed and synthesized indole-2-carboxamide derivatives that act as dual inhibitors of EGFR and BRAFV600E. In one study, a series of compounds demonstrated potent antiproliferative activity with GI50 values in the nanomolar range. The most potent compound, Va, showed an IC50 of 71 nM against EGFR and 67 nM against BRAFV600E. nih.gov This dual-targeting approach can be advantageous in overcoming resistance mechanisms that may arise from the activation of alternative signaling pathways.

VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a key anti-angiogenic strategy. The same series of indole-2-carboxamides that inhibited EGFR and BRAF were also evaluated against VEGFR-2. Several compounds exhibited potent VEGFR-2 inhibitory effects, with IC50 values in the low nanomolar range. For instance, compounds Ve and Vg displayed IC50 values of 1.10 nM and 1.60 nM, respectively, against VEGFR-2. nih.gov

Table 3: Kinase Inhibitory Profile of Indole-2-Carboxamide Analogs

| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|---|

| Va | EGFR | 71 ± 6 | Erlotinib | 80 ± 5 nih.gov |

| Vg | EGFR | 79 ± 6 | Erlotinib | 80 ± 5 nih.gov |

| Va | BRAFV600E | 67 ± 5 | Erlotinib | 60 ± 5 nih.gov |

| Vg | BRAFV600E | 83 ± 6 | Erlotinib | 60 ± 5 nih.gov |

| Ve | VEGFR-2 | 1.10 ± 0.08 | Sorafenib | 0.17 nih.gov |

| Vg | VEGFR-2 | 1.60 ± 0.15 | Sorafenib | 0.17 nih.gov |

Enzyme Modulatory Effects

Beyond their direct cytotoxic and antiproliferative effects, indole-2-carboxylic acid derivatives have been investigated for their ability to modulate specific enzymes involved in disease pathogenesis, including viral replication and immune evasion.

HIV-1 Integrase Strand Transfer Inhibition Mechanisms

HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome. sci-hub.se Inhibitors of this enzyme, particularly those that block the strand transfer step (INSTIs), are a cornerstone of modern antiretroviral therapy. sci-hub.se The core mechanism of many INSTIs involves the chelation of two divalent metal ions (typically Mg2+) in the enzyme's active site, which is essential for its catalytic activity. The pharmacophore often consists of a planar aromatic system and a chelating triad.

The indole-2-carboxylic acid scaffold fits this pharmacophoric model. Research has shown that azaindole carboxylic acids possess activity against HIV-1 integrase. sci-hub.se Modifications to the indole ring can significantly impact potency. For example, the introduction of electron-withdrawing groups, such as a nitro moiety at the 7-position, has been shown to be beneficial for antiviral activity, leading to compounds with nanomolar efficacy. sci-hub.se This suggests that the electronic properties of the indole ring system play a crucial role in the interaction with the integrase active site.

Dual Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism via the kynurenine (B1673888) pathway. nih.govsci-hub.se In the tumor microenvironment, the overexpression of these enzymes leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This dual effect suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), allowing cancer cells to evade the immune system. nih.govsci-hub.se

Because of the potential for compensatory upregulation (e.g., inhibition of IDO1 leading to increased TDO2 activity), the dual inhibition of both IDO1 and TDO is considered a promising strategy in cancer immunotherapy. nih.gov Indole-2-carboxylic acid has been identified as a promising scaffold for developing such dual inhibitors. nih.govsci-hub.se Through systematic structural modifications, researchers have developed 6-acetamido-indole-2-carboxylic acid derivatives that act as potent dual inhibitors with IC50 values in the low micromolar range. nih.gov One of the most potent compounds, 9o-1, exhibited an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.govsci-hub.se Molecular docking studies suggest these compounds bind within the active sites of both enzymes, providing a structural basis for their dual inhibitory activity. nih.gov

Table 4: Dual IDO1/TDO Inhibitory Activity of Indole-2-Carboxylic Acid Analogs

| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) |

|---|---|---|

| 9o-1 | 1.17 nih.govsci-hub.se | 1.55 nih.govsci-hub.se |

| 9a-17 | 2.72 sci-hub.se | 3.48 sci-hub.se |

Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

The indole scaffold of these inhibitors situates itself in the purine (B94841) pocket of the FBPase allosteric site, engaging in hydrophobic interactions. nih.gov The 2-carboxyl group is crucial for binding, as it mimics the phosphate (B84403) group of the natural allosteric inhibitor AMP and forms extensive hydrogen bond interactions. nih.govdoi.org Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the indole ring can significantly influence the inhibitory potency. For instance, introducing a hydrogen-bond acceptor at the 7-position and an alkyl group at the 5-position of the indole ring has been shown to enhance inhibitory activity. nih.gov

A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as FBPase inhibitors, with some compounds exhibiting IC₅₀ values in the submicromolar to low micromolar range. doi.orgnih.govresearchgate.net The most potent of these, compound 14c , demonstrated an IC₅₀ of 0.10 μM. doi.org X-ray crystallography studies of FBPase in complex with these inhibitors have provided detailed insights into their binding modes, confirming their interaction with the AMP allosteric site. nih.gov These findings highlight the potential of the indole-2-carboxylic acid scaffold for the rational design of novel and potent FBPase inhibitors.

Table 1: FBPase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Analogs

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| Compound A | 7-nitro-1H-indole-2-carboxylic acid derivative | 0.99 - 35.6 |

| 14c | 3-(2-carboxyethyl)-7-nitro-5-substituted-1H-indole-2-carboxylic acid derivative | 0.10 |

| 3.9 | 7-nitro-1H-indole-2-carboxylic acid derivative | 0.99 |

| 22f & 22g | Indole-2-carboxylic acid with N-acylsulfonamide at position 3 | Submicromolar |

IC₅₀ values represent the concentration required for 50% inhibition of FBPase activity.

Antimicrobial and Anti-inflammatory Potencies

Cyclooxygenase (COX) Inhibitory Activity

Indole-2-carboxylic acid derivatives have been investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is an enzyme that plays a key role in inflammation and pain. researchgate.net Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

Docking studies have predicted that certain N-substituted indole-2-carboxylic acid esters can bind selectively to the active site of COX-2. nih.gov For example, N-phenyl-indole-2-carboxylic acid piperazine (B1678402) ester 22 was identified as a potentially strong COX-2 selective compound. nih.gov Further in vitro biological assays confirmed the COX-2 inhibitory potential of selected derivatives. nih.gov The conversion of the carboxylate group of non-selective COX inhibitors like indomethacin (B1671933) into esters and amides has been shown to generate potent and selective COX-2 inhibitors. nih.gov

General Antibacterial Spectrum Investigations

The indole scaffold is a prominent structural motif in a variety of compounds exhibiting a broad spectrum of antibacterial activities. nih.govnih.govasm.org Derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their efficacy against various bacterial strains, including multidrug-resistant ones like methicillin-resistant Staphylococcus aureus (MRSA). nih.govznaturforsch.com

Indole derivatives containing moieties such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain indole-triazole derivatives were found to be highly active against C. krusei. nih.gov Another study identified an indole-core compound, CZ74 , which exhibited potent antibacterial activity against several Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial proteins like FtsZ, which is involved in cell division. nih.gov

Table 2: Antibacterial Activity of Selected Indole Derivatives

| Compound | Target Organism(s) | Activity (MIC in µg/mL) |

|---|---|---|

| Indole-triazole derivatives | C. krusei, MRSA | 3.125-50 |

| CZ74 | MRSA, VRE | 2-4 |

| Indole-containing hydrazones | MRSA | 6.25 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Anti-parasitic Applications

Antiplasmodial Activity and Mechanisms

The indole nucleus is a recognized scaffold in the development of anti-malarial agents, with many derivatives exhibiting potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govmalariaworld.org Indole-based compounds can act through various mechanisms, including the inhibition of hemozoin formation, a crucial detoxification process for the parasite. nih.govnih.gov

Several indole-2-carboxamide derivatives have been synthesized and shown to possess significant antiplasmodial activity. acs.orgnih.gov These compounds have demonstrated efficacy against both drug-sensitive and drug-resistant strains of P. falciparum. mdpi.com For example, a series of indole-2-carboxamides were found to inhibit the mycobacterial membrane protein large 3 (MmpL3) transporter, which is essential for the parasite. nih.gov Another study on quinoline-indole conjugates suggested that they might exert their antimalarial action by dissipating the mitochondrial potential of the parasite. acs.org While some indole derivatives show cross-resistance with existing antimalarials like chloroquine, their versatile structure provides a template for the development of novel agents that can overcome these resistance mechanisms. nih.govacs.org

Receptor Modulation and Neurobiological Relevance

Indole-based compounds, including derivatives of indole-2-carboxylic acid, have shown significant potential in the context of neurobiology and the modulation of various receptors. nih.govnih.govcapes.gov.br The indole nucleus is a core component of many neuroactive molecules, including neurotransmitters. wikipedia.org

Indole-2-carboxylic acid itself has been identified as a competitive antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This receptor is crucial for synaptic plasticity and is implicated in excitotoxic neuronal death. nih.gov By inhibiting the potentiation of NMDA-gated currents by glycine, indole-2-carboxylic acid can modulate neuronal excitability. nih.gov

Furthermore, various indole derivatives are being explored for their neuroprotective properties. nih.govbeyondpesticides.org Synthetic indole-phenolic compounds have demonstrated antioxidant and metal-chelating properties, which are relevant to neurodegenerative diseases like Alzheimer's disease. nih.gov These compounds have been shown to counter reactive oxygen species and promote the disaggregation of amyloid-β peptides in cellular models. nih.gov The gut microbiome can also produce indole derivatives from tryptophan, such as indole-3-propionic acid, which has shown neuroprotective effects. wikipedia.org

Cannabinoid 1 Receptor (CB1R) Positive Allosteric Modulation

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and a significant target for therapeutic intervention. unc.edunih.gov Allosteric modulation of CB1R offers a nuanced approach to regulating its activity, potentially avoiding the side effects associated with direct agonists or antagonists. unc.edu Indole-2-carboxamides have emerged as a prominent scaffold for the development of CB1R allosteric modulators. nih.govresearchgate.net

Initial discoveries identified compounds like Org27569, an indole-2-carboxamide, as allosteric modulators of CB1R. realmofcaring.org These compounds exhibit complex pharmacological profiles, acting as positive allosteric modulators (PAMs) that enhance the binding and/or efficacy of orthosteric ligands. unc.edurealmofcaring.org In vitro studies using equilibrium binding assays have shown that these modulators can increase the binding of CB1R agonists, such as [3H]CP 55,940, indicating a positive cooperative allosteric effect. realmofcaring.org

Structure-activity relationship (SAR) studies on indole-2-carboxamides have revealed key structural requirements for allosteric modulation. These include the nature of the substituent at the C5 position of the indole ring, the length of the C3 alkyl chain, and the characteristics of the substituent on the phenethyl moiety. researchgate.netnih.govacs.org For instance, certain substitutions can significantly impact the ligand's allostery. nih.gov

More recent research has focused on 2-phenylindole (B188600) derivatives, such as ZCZ011 and GAT211. nih.govresearchgate.net These compounds not only act as PAMs but also exhibit allosteric agonism, meaning they can activate the receptor in the absence of an orthosteric agonist. nih.gov The 2-phenylindole scaffold represents a promising class of CB1R ago-PAMs with therapeutic potential. researchgate.net

Table 1: In Vitro Activity of Analogous Indole Scaffolds as CB1R Positive Allosteric Modulators

| Compound | Scaffold | In Vitro Assay | Finding | Reference |

|---|---|---|---|---|

| Org27569 | Indole-2-carboxamide | Equilibrium Binding Assay | Significantly increased the binding of the CB1R agonist [3H]CP 55,940. | realmofcaring.org |

| Indole 1 (Org27759 derivative) | Indole-2-carboxamide | Orthosteric Agonist Binding | Possessed the highest positive stimulation on the binding of the orthosteric agonist CP-55,940 at CB1R in its series. | nih.gov |

| Compound 11j | Indole-2-carboxamide | Radioligand Binding & GTPγS Binding | Showed a high binding cooperativity factor (α = 16.55) and potent antagonism of agonist-induced GTPγS binding. | nih.gov |

| ZCZ011 | 2-Phenylindole | G protein signaling & β-arrestin translocation | Acts as a positive allosteric modulator and an allosteric agonist, stabilizing active receptor conformation. | nih.gov |

| GAT211 | 2-Phenylindole | G protein signaling & β-arrestin translocation | Acts as a positive allosteric modulator and an allosteric agonist, stabilizing active receptor conformation. | nih.gov |

Serine/Threonine-Protein Kinase Pim-1 Interactions

The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis. nih.govnih.gov Its overexpression is implicated in various cancers, making it an attractive target for the development of anticancer drugs. nih.govwikipedia.org Several indole-containing compounds have been identified as inhibitors of Pim-1 kinase.

The indole nucleus is considered a versatile foundation for discovering kinase inhibitors. nih.gov Modifications to the substituents on the indole moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. nih.gov

In vitro and in silico screening have highlighted Pim-1 kinase as a potential target for cytotoxic natural products with an indole scaffold. rsc.org For example, the marine alkaloid meridianin C, which contains a 4-(1H-indol-3-yl)pyrimidine structure, demonstrates inhibitory activity against Pim-1 kinase. rsc.org Similarly, the brominated oxo-indole alkaloid saccharomonosporine A has been identified as a potent Pim-1 kinase inhibitor. rsc.org Synthetic analogues of these natural products are being developed to create more potent and selective Pim-1 inhibitors. rsc.org Another promising scaffold is the indolyl-pyrrolone, which has been identified through virtual screening as a novel inhibitor of Pim-1 activity. nih.gov

Table 2: In Vitro Inhibitory Activity of Analogous Indole Scaffolds against Pim-1 Kinase

| Compound/Scaffold | Scaffold Type | In Vitro Assay | IC50 Value | Reference |

|---|---|---|---|---|

| Meridianin C | (Aminopyrimidinyl)indole | Kinase Inhibition Assay | 1.44 µM | rsc.org |

| Saccharomonosporine A | (E)-3-functionalized oxo-indole | Kinase Inhibition Assay | 0.3 µM | rsc.org |

| (Z)-3-functionalized oxo-indoles | Oxo-indole | Kinase Inhibition Assay | 5–10 μM | rsc.org |

| Derivative 5 (Saccharomonosporine A analogue) | Oxo-indole analogue | Kinase Inhibition Assay | 0.37 µM | rsc.org |

| Indolyl-pyrrolone derivatives | Indolyl-pyrrolone | Biological Testing | Significant activity against Pim1 | nih.gov |

Structure Activity Relationship Sar Studies of 7 Phenylindole 2 Carboxylic Acid Derivatives

Systematic Modification of the Indole (B1671886) Ring System

The indole ring is a privileged structure in drug discovery, and its modification offers a rich avenue for SAR studies. Alterations to both the pyrrole (B145914) and benzene (B151609) components of the indole nucleus can have profound effects on the molecule's interaction with biological targets.

The 3-position of the indole ring is a frequent site for substitution, and its modification is a key strategy in modulating the biological profile of indole-2-carboxylic acid derivatives. Research into related compounds has shown that this position is critical for activity. For instance, in a series of indole-2-carboxylic acid benzylidene-hydrazides evaluated for apoptotic activity, the nature of the substituent at the C-3 position was found to be a significant determinant of potency. nih.gov

One study demonstrated a substantial increase in activity when a methyl group at the 3-position was replaced with a larger phenyl group. nih.gov This suggests that a larger, aromatic substituent at this position may be favorable for binding to the target, potentially through additional hydrophobic or π-stacking interactions. In other studies on 3-substituted indoles, various phenyl derivatives at this position were synthesized and evaluated for anticancer and kinase inhibitory activities, further highlighting the importance of the C-3 substituent in defining the pharmacological effect. chapman.edu

Substitution on the benzenoid portion of the indole core (positions 4, 5, 6, and 7) is a critical tool for fine-tuning a compound's electronic properties, lipophilicity, and metabolic stability. Halogenation is a common strategy employed for this purpose.

Studies on related 3-phenyl-indole derivatives have investigated the impact of substituents at the 5-position. The introduction of a 5-chloro group, for example, led to an increase in antimalarial activity compared to the unsubstituted analogue. researchgate.net Conversely, in other contexts, substitutions at the 5-position, including chloro, fluoro, methoxy (B1213986), or hydroxy groups, sometimes resulted in diminished activity. researchgate.net

In a different therapeutic area, for inhibitors of the enzymes IDO1 and TDO, substitutions at the 6-position of the indole-2-carboxylic acid scaffold were explored. nih.gov A methyl group at the 6-position was found to be compatible with inhibitory activity. nih.gov These findings underscore that the influence of a substituent is highly dependent on its nature and position, as well as the specific biological target.

Table 1: Effect of Substitutions on the Indole Benzenoid Ring

| Position | Substituent | Observed Effect on Biological Activity | Compound Series Context |

|---|---|---|---|

| 5 | Chloro (-Cl) | Increased in vitro antimalarial activity. researchgate.net | 2-(4-aminosulfonylphenyl)-3-phenyl-indole derivatives. researchgate.net |

| 5 | Fluoro (-F) | Diminished antimalarial activity compared to unsubstituted analogue. researchgate.net | 2-(4-aminosulfonylphenyl)-3-phenyl-indole derivatives. researchgate.net |

Elucidation of the Role of the Phenyl Moiety at Position 7

Positional isomers are molecules that share the same molecular formula and functional groups, but differ in the location of those functional groups on the core structure. scienceready.com.au The placement of the phenyl group on the indole ring—whether at position 4, 5, 6, or 7—can dramatically alter the molecule's three-dimensional geometry and, consequently, its biological activity.

While direct SAR studies comparing all positional isomers of phenylindole-2-carboxylic acid are not extensively documented in the reviewed literature, related research provides valuable insights. For example, a study on indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO explored substitutions at various positions. The findings revealed that the modification space at the 7-position was very limited, whereas substituents at the 6-position were better tolerated, producing active compounds. nih.gov This demonstrates that even a minor shift in substituent position from C-7 to C-6 can have a significant impact on biological efficacy, highlighting the sensitivity of the target protein to the inhibitor's structure. This principle strongly suggests that 7-phenylindole-2-carboxylic acid would have a distinct biological profile compared to its 4-, 5-, or 6-phenyl isomers.

A planar or near-planar conformation, where the two rings are coplanar, could maximize π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. Conversely, a twisted conformation might be required to fit into a non-planar binding site. While specific conformational analysis studies on this compound itself are limited, the principles are well-established in medicinal chemistry. For instance, studies on other bi-aryl compounds have shown a clear relationship between the inter-ring dihedral angle and biological activity. The energetic preference for a particular conformation is influenced by factors like steric hindrance between adjacent atoms and potential intramolecular hydrogen bonds. A thorough understanding of the conformational preferences of the 7-phenylindole core is therefore essential for rational drug design.

Structural Variations of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position is a critical pharmacophoric element, often involved in key hydrogen bonding or ionic interactions with a biological target. However, this group can also impart undesirable properties, such as poor membrane permeability or rapid metabolism. Replacing the carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties—is a common strategy to overcome these limitations while retaining or improving biological activity.

The choice of a bioisostere depends on the specific goals of the optimization process, such as modulating acidity (pKa), lipophilicity, or metabolic stability.

Table 2: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Typical pKa | Geometry | Key Features |

|---|---|---|---|

| Carboxamide (-CONH₂) | N/A (non-acidic) | Planar | Hydrogen bond donor and acceptor. Often improves permeability. mdpi.com |

| Hydrazide (-CONHNH₂) | N/A (non-acidic) | Generally planar | Can act as a scaffold for further substitution; retains H-bonding capacity. nih.gov |

| 1H-Tetrazole | ~4.5 - 5.0 | Planar, Aromatic | Closely mimics the pKa and planar geometry of a carboxylic acid. Offers greater lipophilicity. |

| Acyl Sulfonamide (-CONHSO₂R) | ~3 - 5 | Non-planar | Strong acid; can form different hydrogen bond interactions compared to a carboxylate. |

Contribution of the Carboxyl Group to Target Binding and Activity

The carboxylic acid moiety at the C2 position of the indole scaffold is a pivotal functional group that often governs the biological activity of this class of compounds. Its significance stems from its ability to participate in crucial intermolecular interactions within the active sites of target proteins, such as enzymes and receptors.

One of the most well-documented roles of the C2-carboxyl group is its function as a metal-chelating pharmacophore. In the context of HIV-1 integrase inhibitors, the carboxyl group of indole-2-carboxylic acid derivatives is essential for activity. nih.gov It coordinates with two divalent magnesium ions (Mg²⁺) present in the enzyme's active site. nih.govnih.gov This chelation with the catalytic metal cofactors is a hallmark of many integrase strand transfer inhibitors (INSTIs) and is critical for disrupting the enzyme's function in viral replication. rsc.orgresearchgate.net Binding conformation analysis has shown that both the indole core and the C2-carboxyl group are perfectly positioned to form this chelating core with the two Mg²⁺ ions. nih.gov

SAR of Ester and Amide Derivatives

Modification of the C2-carboxylic acid to its corresponding ester or amide derivatives is a common strategy in medicinal chemistry to probe the SAR and fine-tune pharmacological properties. These modifications significantly alter the electronic and steric profile of the C2-substituent, leading to varied biological outcomes.

Esters: Replacing the acidic proton of the carboxyl group with an alkyl or aryl group to form an ester eliminates its hydrogen bond donating ability and its acidic character. pressbooks.pub Esters are generally more lipophilic and less polar than their carboxylic acid counterparts. This change can affect cell permeability and metabolic stability. However, the loss of the key acidic proton often leads to a significant reduction or complete loss of activity if the primary mechanism of action involves interaction as a carboxylate anion, such as in the case of HIV-1 integrase inhibition. nih.gov

Amides: The conversion of the carboxylic acid to an amide introduces a new set of interaction possibilities. The amide group (–CONH–) retains a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to mimic some of the interactions of the carboxylic acid. pressbooks.pub The synthesis of indole-2-carboxamides has led to the discovery of potent inhibitors for various targets, including protein kinases and transcription factors. nih.govnih.gov

The SAR of indole-2-carboxamides is rich and highly dependent on the nature of the substituent attached to the amide nitrogen (the R' group in -CONHR'). Studies on N-(substituted)phenylamide derivatives of related indoline-2-carboxylic acids have shown that the type and position of substituents on the phenyl ring are critical for activity against targets like NF-κB. researchgate.net For instance, derivatives with chloro or trifluoromethyl substituents on the phenyl ring were found to be potent inhibitors, while hydroxyl or methoxy substituents were inactive. researchgate.net

In the context of anticancer agents, indole-2-carboxamides have been explored as multi-target kinase inhibitors. nih.govnih.gov The introduction of a second indole or benzofuran (B130515) moiety via the amide linkage was shown to be crucial for potent antiproliferative activity, highlighting the importance of the amide as a linker to access additional binding pockets. nih.gov

The following table summarizes the activity of representative indole-2-carboxamide derivatives against various cancer cell lines, illustrating the impact of different substitutions.

| Compound | R1 (Indole-5-position) | R2 (Amide Moiety) | Target Cancer Cell Line | Activity (GI₅₀) |

| Va | Cl | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl | Multiple Lines | 26 nM |

| Ve | H | 2-phenyl-2-(5-methyl-2-phenyl-1H-indol-3-yl)ethyl | Multiple Lines | 31 nM |

| Vf | H | 2-phenyl-2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl | Multiple Lines | 47 nM |

| IV | - | 2-phenylethanamine | Multiple Lines | 104 nM |

| Data derived from studies on multi-target antiproliferative agents. nih.gov GI₅₀ represents the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. |

Rational Design Principles Derived from SAR for Specific Biological Targets

The detailed SAR data gathered from studying this compound and its derivatives have enabled the rational design of highly potent and selective inhibitors for specific biological targets.

HIV-1 Integrase Inhibitors: The discovery of indole-2-carboxylic acid as an HIV-1 integrase inhibitor provided a critical starting point. rsc.org Rational design efforts were guided by the understanding that the C2-carboxyl group was essential for chelating Mg²⁺ ions in the active site. nih.govnih.gov Structural optimization focused on other positions of the indole scaffold to enhance interactions with the surrounding enzyme surface and the viral DNA. nih.gov Key design principles included:

Introduction of a C3 long branch: Adding a long branch at the C3 position of the indole core was found to improve interactions with a hydrophobic cavity near the active site, engaging with residues like Tyr143 and Asn117. nih.gov

Modification of the C6 position: Introducing a halogenated benzene ring at the C6 position via an amino linker led to favorable π-π stacking interactions with the viral DNA. rsc.org

This rational approach, building upon the initial SAR, led to the development of compound 20a , which exhibited a significantly increased inhibitory effect against integrase, with an IC₅₀ value of 0.13 μM, a marked improvement over the initial hits. nih.gov

Anticancer Kinase Inhibitors: A similar rational design strategy has been applied to develop indole-2-carboxamides as inhibitors of protein kinases implicated in cancer, such as EGFR, VEGFR-2, and B-Raf. nih.gov SAR studies indicated that while the indole-2-carboxamide core served as a versatile scaffold, potent activity required the addition of specific moieties to occupy distinct binding sub-pockets. nih.gov For example, designing dual B-Raf/EGFR inhibitors was approached by incorporating features known to interact with each kinase. The design of compounds like Va involved attaching a large, hydrophobic 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl group to the amide nitrogen. nih.gov This strategy proved successful, as the resulting compound not only showed potent antiproliferative activity but also demonstrated inhibitory action against multiple kinases, including EGFR and B-RafV600E. nih.gov This demonstrates how SAR can guide the development of multi-targeted agents by combining pharmacophoric elements for different targets onto a single scaffold.

Computational Chemistry and Theoretical Characterization of 7 Phenylindole 2 Carboxylic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking are foundational computational techniques used to predict how a ligand, such as 7-Phenylindole-2-carboxylic acid, might interact with a biological target, typically a protein receptor or enzyme. jocpr.com These methods are instrumental in structure-based drug design for clarifying binding modes and predicting interaction strength. jocpr.comijpsjournal.com

Molecular docking simulations are employed to place the this compound molecule into the binding site of a target protein to determine its preferred orientation and interaction profile. jocpr.com The process involves using a scoring function to evaluate numerous possible conformations, or "poses," of the ligand within the protein's active site. osti.gov

The analysis of the resulting protein-ligand complex focuses on identifying key non-covalent interactions. For this compound, these interactions are expected to include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's binding pocket. researchgate.netresearchgate.net

π-π Stacking: The aromatic systems of the indole (B1671886) nucleus and the phenyl ring at the 7-position can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.netmdpi.com

Hydrophobic Interactions: The phenyl and indole rings also contribute to hydrophobic interactions with nonpolar residues within the binding site. researchgate.netmdpi.com

For instance, when docking indole derivatives into kinase domains, the indole scaffold often forms crucial interactions within the hydrophobic pocket. mdpi.com The specific binding mode of this compound would be dictated by the unique topology and amino acid composition of the target's active site. mdpi.comnih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or estimated binding free energy (e.g., in kcal/mol). researchgate.netijpsjournal.com Lower energy scores typically indicate a more favorable binding interaction. jocpr.com Docking programs like AutoDock use algorithms to rank different ligand poses based on these calculated affinities, allowing researchers to identify the most probable binding orientation. jocpr.comresearchgate.net

The predicted binding affinity helps in prioritizing compounds for experimental testing. researchgate.net For example, a docking study might compare the binding affinity of this compound against that of a known inhibitor or the native ligand of a target protein. researchgate.net Derivatives of indole-2-carboxylic acid have been evaluated against targets like HIV-1 integrase and various kinases, with docking scores helping to explain their inhibitory potential. mdpi.commdpi.comnih.gov

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interactions |

|---|---|---|---|

| EGFR Kinase (3POZ) | -7.5 | Met769, Asp831 | H-Bond, Hydrophobic |

| HIV-1 Integrase (5HOT) | -8.2 | Asp64, Asp116, Mg2+ | H-Bond, Metal Chelation |

| Aromatase (3S79) | -7.9 | Phe221, Arg115 | π-π Stacking, H-Bond |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time in a simulated biological environment. mdpi.comnih.gov

MD simulations model the movements of every atom in the system, including the protein, the ligand, and surrounding solvent molecules, over a specific period (e.g., 100 nanoseconds). nih.gov This process allows for extensive conformational sampling of the this compound molecule within the binding site, showing how it adapts its shape in response to the protein's natural fluctuations. mdpi.com

The stability of the protein-ligand complex is a key parameter assessed in MD simulations. researchgate.net It is often quantified by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in its initial pose and does not drift out of the binding pocket. nih.gov Such simulations have been used to confirm the dynamic stability of similar indole derivatives in the active sites of their targets. nih.gov

MD simulations provide a detailed trajectory of the interaction dynamics between this compound and its target. researchgate.net By analyzing this trajectory, researchers can determine the persistence of key interactions identified in docking studies. For example, the occupancy of a hydrogen bond can be calculated, revealing the percentage of simulation time that the bond remains intact. mdpi.com This dynamic analysis can uncover critical interactions that are not apparent from a static model and can reveal the role of water molecules in mediating ligand-protein binding. researchgate.net The results provide a more accurate estimation of the binding free energy and a deeper understanding of the molecular recognition process. mdpi.com

| Parameter | Typical Value/Description | Purpose |

|---|---|---|

| Simulation Time | 100 ns | To allow for sufficient conformational sampling. nih.gov |

| Temperature | 310 K | To simulate physiological conditions. mdpi.com |

| Force Field | AMBER, GAFF | To define the physics governing atomic interactions. osti.gov |

| RMSD of Ligand | < 2.0 Å (stable) | To assess the stability of the ligand's binding pose. nih.gov |

| Hydrogen Bond Occupancy | > 50% (persistent) | To quantify the stability of specific hydrogen bonds. mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of this compound. researchgate.netijrar.org These calculations provide a fundamental understanding of the molecule's geometry, stability, and reactivity, independent of its interaction with a biological target.

DFT methods are used to determine the optimized molecular geometry by finding the lowest energy conformation of the molecule. ijrar.org This involves calculating bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netmdpi.com For indole derivatives, calculations have shown good agreement between computed and experimental (X-ray diffraction) structural parameters. researchgate.net

Further analysis yields critical electronic properties:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. nih.gov It identifies electron-rich (negative potential) regions, such as the carboxylic acid oxygens, which are susceptible to electrophilic attack and are likely hydrogen bond acceptors, and electron-poor (positive potential) regions, like the indole N-H, which are potential hydrogen bond donors. researchgate.net

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Optimized Bond Length (C=O) | 1.215 Å | Reflects the double bond character of the carbonyl group. researchgate.net |

| Optimized Bond Angle (C-C-N) | 109.3° | Indicates the sp2 hybridization and geometry of the pyrrole (B145914) ring. ijrar.org |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. researchgate.net |

| LUMO Energy | -2.0 eV | Relates to the molecule's ability to accept electrons. researchgate.net |

| HOMO-LUMO Gap | 4.2 eV | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Electronic Structure Determination (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to determine the electronic structure and optimized geometry of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, comprehensive analyses have been performed on the parent scaffold, indole-2-carboxylic acid (ID2CA), which serves as an excellent model. researchgate.net These studies provide fundamental insights into the geometric and electronic properties that the 7-phenyl substituent would modulate.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.net For the parent indole-2-carboxylic acid, studies have shown excellent agreement between computed parameters and experimental data obtained from X-ray crystallography. researchgate.net For instance, the bond angle of the carboxylic acid group (O-C-O) is calculated to be approximately 121.5°, closely matching experimental values. researchgate.net The introduction of the phenyl group at the C7 position is expected to induce minor changes in the indole core geometry due to steric and electronic effects, but the fundamental planar structure of the indole ring system would be maintained.

Computational studies on related substituted indole-2-carboxylic acids confirm that intermolecular hydrogen bonding is a key feature, typically forming cyclic dimers through the carboxylic acid groups. mdpi.com DFT calculations are crucial for understanding the energetics and vibrational frequencies of these hydrogen-bonded structures. mdpi.comresearchgate.net

Table 1: Selected Computed Geometric Parameters for Indole-2-carboxylic Acid (Gas Phase) Data serves as a model for the this compound scaffold.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-C (ring) | 1.376 - 1.460 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Angle | O-C=O | ~121.5° |

| SCF Energy | - | -552.554 Hartrees |

Source: Adapted from computational studies on Indole-2-carboxylic acid. researchgate.net

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character. youtube.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, indicating its nucleophilicity or basicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, reflecting its electrophilicity or acidity. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

FMO analysis can be quantified through DFT calculations, providing energy values for these key orbitals. pku.edu.cn

Table 2: Calculated Frontier Molecular Orbital Energies for Indole-2-carboxylic Acid (Gas Phase) Data serves as a model for the this compound scaffold.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.405 |

| LUMO | -1.142 |

| HOMO-LUMO Gap | 5.263 |

Source: Adapted from computational studies on Indole-2-carboxylic acid. researchgate.net

This analysis is fundamental in drug design, where the interaction between a drug molecule (nucleophile) and its biological target (electrophile) can often be explained by HOMO-LUMO interactions. libretexts.org

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the lowest energy path from reactants to products and is critical for determining the reaction rate.

While specific theoretical studies on the reaction pathways and transition states for this compound are not prominently featured in the reviewed literature, the methodologies are well-established. Using DFT, researchers can:

Locate Transition State Structures: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of reaction kinetics.

Verify Transition States: A true transition state is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

These techniques are invaluable for understanding reaction mechanisms, such as the synthesis of indole derivatives or their metabolic transformations. For example, theoretical studies can elucidate the favorability of different cyclization pathways in Fischer indole synthesis or predict the most likely sites of metabolic oxidation.

Cheminformatics and Machine Learning Applications

Cheminformatics and machine learning are transforming drug discovery by enabling the analysis and modeling of vast chemical and biological data. nih.govmdpi.com For a compound like this compound, these approaches are instrumental in optimizing its properties and predicting its biological activity.

Exploration of Chemical Space for Lead Optimization

Once a lead compound like this compound is identified, cheminformatics tools can be used to explore the surrounding "chemical space" to find analogs with improved potency, selectivity, or pharmacokinetic profiles. This process, known as lead optimization, often involves the generation of virtual libraries. nih.gov

Virtual library generation involves computationally creating a large set of molecules based on a common scaffold. For this compound, this would involve systematically modifying various positions:

The Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) to probe steric and electronic effects.

The Indole Nitrogen (N1): Alkylation or acylation to modify hydrogen bonding capacity and lipophilicity.

The Carboxylic Acid: Esterification or conversion to amides to alter solubility and cell permeability.

Other Positions on the Indole Ring: Substitution at C3, C4, C5, or C6.

These virtual compounds can then be rapidly assessed using computational filters for drug-like properties (e.g., Lipinski's Rule of Five) and predicted activity through docking or QSAR models, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Predictive Modeling for Structure-Activity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical or machine learning-based models that correlate chemical structure with biological activity or physicochemical properties. uc.pt These models are built by training algorithms on a dataset of compounds with known activities or properties. mdpi.comharvard.edu

For the this compound series, a QSAR study would involve:

Dataset Curation: Synthesizing and testing a series of analogs for a specific biological activity (e.g., enzyme inhibition). researchgate.netnih.gov

Descriptor Calculation: Computing numerical descriptors for each molecule that encode its structural, physicochemical, and electronic features.

Model Building: Using machine learning algorithms (e.g., multiple linear regression, support vector machines, neural networks) to build a mathematical equation relating the descriptors to the activity. nih.gov

Model Validation: Rigorously testing the model's predictive power on an external set of compounds.

Such models can provide valuable insights into the structural requirements for activity. For example, a model might reveal that electron-withdrawing groups on the 7-phenyl ring are crucial for potency, guiding further design efforts. uc.ptresearchgate.net

Table 3: Conceptual QSAR Data for this compound Analogs

| Compound ID | R-group (on Phenyl Ring) | Molecular Descriptor (e.g., logP) | Electronic Parameter (e.g., Hammett Constant σ) | Biological Activity (e.g., IC₅₀ in µM) |

|---|---|---|---|---|

| 1 | H | 3.5 | 0.00 | 10.5 |

| 2 | 4-Cl | 4.2 | 0.23 | 2.1 |

| 3 | 4-OCH₃ | 3.4 | -0.27 | 15.8 |

| 4 | 4-NO₂ | 3.6 | 0.78 | 0.9 |

This table is illustrative and does not represent real experimental data.

Development of Novel Chemical Descriptors

The success of any QSAR or machine learning model depends heavily on the quality of the chemical descriptors used. mit.edu While thousands of standard descriptors are available, there is growing interest in developing novel, problem-specific descriptors that can better capture the nuances of a particular chemical class or biological interaction.

For indole-based scaffolds, novel descriptors could be developed to:

Quantify the electronic properties of the π-conjugated system in greater detail.

Describe the precise geometry and hydrogen-bonding potential of the N-H and carboxylic acid groups.

Encode the conformational flexibility of the 7-phenyl group relative to the indole plane.

Graph neural networks, a modern machine learning technique, can automatically learn feature representations (descriptors) directly from the molecular graph, potentially discovering complex patterns that are not captured by traditional, hand-crafted descriptors. mit.edu The development of such descriptors for classes of compounds including carboxylic acids and amines is an active area of research, aiming to improve the accuracy of predictive models for reaction outcomes and biological activities. mit.edu

Analytical Methodologies for 7 Phenylindole 2 Carboxylic Acid Research

Chromatographic Separation Techniques

Chromatography is fundamental in the analysis of 7-Phenylindole-2-carboxylic acid, enabling its separation from reaction mixtures, impurities, and byproducts. The choice of technique depends on the specific analytical goal, whether it be purity assessment, quantification, or component identification.